3-(Methoxymethoxy)phenol
CAS No.: 18066-10-9
Cat. No.: VC7907101
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18066-10-9 |
|---|---|
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154.16 g/mol |
| IUPAC Name | 3-(methoxymethoxy)phenol |
| Standard InChI | InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3 |
| Standard InChI Key | VTXUKOKMVNMHJX-UHFFFAOYSA-N |
| SMILES | COCOC1=CC=CC(=C1)O |
| Canonical SMILES | COCOC1=CC=CC(=C1)O |
Introduction
Chemical Structure and Identification
Molecular Formula and Weight
Structural Features
The compound consists of a phenol core with a hydroxyl group at position 1 and a methoxymethoxy group at position 3 (Figure 1). The methoxymethoxy group is an ether-linked methyloxy moiety, enhancing the molecule’s solubility in organic solvents compared to unmodified phenols.
Key Spectral Identifiers:
Synthesis Methods
Hydroxymethylation-Etherification
A common route involves hydroxymethylation followed by etherification:
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Hydroxymethylation: Reacting 3-methoxyphenol with formaldehyde in the presence of a basic catalyst (e.g., NaOH) yields 3-(hydroxymethyl)phenol .
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Etherification: Treating the intermediate with methanol and an acid catalyst (e.g., HCl) replaces the hydroxymethyl group with a methoxymethoxy group .
Example:
Direct Methoxymethylation
Alternative methods use chloromethyl methyl ether (MOMCl) as a protecting agent:
This one-step reaction is efficient but requires careful handling due to MOMCl’s toxicity .
Physicochemical Properties
Physical State and Solubility
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Boiling Point: Estimated >200°C (analogous to 3-methoxyphenol derivatives) .
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Solubility: Miscible with polar organic solvents (e.g., chloroform, ethanol) due to ether and hydroxyl groups .
Spectroscopic Data
Applications in Organic Synthesis
Intermediate for Chromene Derivatives
3-(Methoxymethoxy)phenol serves as a precursor in synthesizing chromenes, which are pivotal in medicinal chemistry. For example, reacting it with isoprene in sulfuric acid yields 7-methoxymethoxy-2,2-dimethyl-2H-chromene, a potential insecticidal agent :
Protecting Group Strategy
The methoxymethoxy group acts as a temporary protecting group for phenolic hydroxyls, enabling selective reactions at other positions. Deprotection under acidic conditions (e.g., HCl/MeOH) regenerates the free phenol .
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